2,2,2-trifluoro-N'-(phenylsulfonyl)-N,N-dipropylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2,2,2-trifluoro-N-(3-formylphenyl)acetamide is an organic building block . Another related compound, 2,2,2-Trifluoro-N-{3-[(1Z)-N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide, has a molecular formula of C16H14F3N3O3S .
Synthesis Analysis
A series of new N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives was synthesized using aniline as a starting compound . The synthesis of 2,2,2-trifluoro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)acetamide was accomplished by a sequence of reactions .Molecular Structure Analysis
The molecular structure of a related compound, 2,2,2-Trifluoro-N-phenylethanimidoyl chloride, includes a total of 18 bonds. There are 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
Trifluoroacetimidoyl halides are considered potent trifluoromethyl synthons to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, 2,2,2-Trifluoro-N-phenylacetimidoyl Chloride, include a boiling point of 53 °C/10 mmHg, a flash point of 60 °C, and a specific gravity of 1.31 .Mechanism of Action
While the mechanism of action for the specific compound you’re interested in is not available, it was envisaged that 2,2,2-trifluoro-N-phenylethanethioamide was the intermediate for the reaction, which could be in situ generated from the coupling reaction of trifluoroacetimidoyl chloride with sodium hydrosulfide hydrate .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(benzenesulfonyl)-2,2,2-trifluoro-N,N-dipropylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O2S/c1-3-10-19(11-4-2)13(14(15,16)17)18-22(20,21)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFLICVCWHFJSH-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=NS(=O)(=O)C1=CC=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)/C(=N/S(=O)(=O)C1=CC=CC=C1)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.